2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide
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Description
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an EZH2 inhibitor . It binds to the EZH2 enzyme, inhibiting its activity. This inhibition prevents the methylation of histones, leading to changes in the chromatin structure and gene expression . The specific interactions between the compound and EZH2, as well as the resulting changes, are still under investigation.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This change can lead to the reactivation of previously silenced genes, affecting various downstream cellular processes .
Result of Action
The compound has shown antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Properties
IUPAC Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-9-11-19(12-10-17)20-15-30-23-22(20)26-16-27(24(23)29)14-21(28)25-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,15-16H,5,8,13-14H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAKMUMBRRULY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.